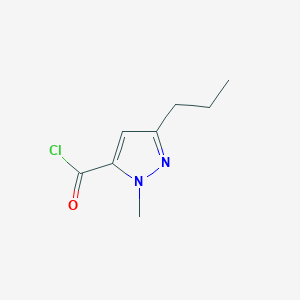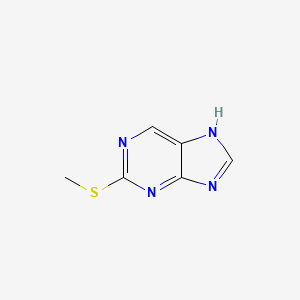
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Chlorination: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions
Analyse Chemischer Reaktionen
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives:
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound is a precursor in the synthesis of the acid chloride.
Methyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its reactivity due to the presence of the acid chloride functional group, making it a valuable intermediate in various chemical reactions.
Eigenschaften
CAS-Nummer |
717871-87-9 |
|---|---|
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
2-methyl-5-propylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-6-5-7(8(9)12)11(2)10-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
SCEOSMQVQQJQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=C1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)



![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)

![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)



